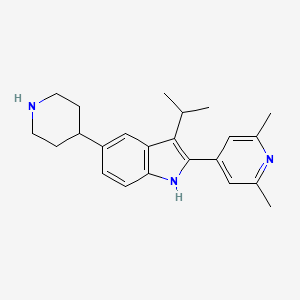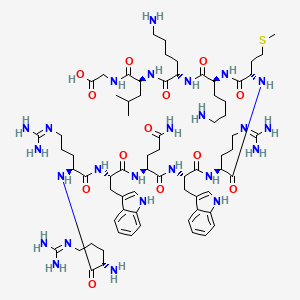
2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS905 is a potent dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) with good selectivity against Toll-like receptor 9 (TLR9) and other family members . This compound is primarily used in research studies related to the treatment of diseases such as psoriasis, arthritis, and lupus .
Vorbereitungsmethoden
The preparation of BMS905 involves synthetic routes that include the use of various reagents and reaction conditions. One common method involves the preparation of a stock solution by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter . The compound is then subjected to further reactions to achieve the desired purity and concentration . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
BMS905 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BMS905 has a wide range of scientific research applications, including:
Wirkmechanismus
BMS905 exerts its effects by inhibiting the activity of Toll-like receptor 7 and Toll-like receptor 8. These receptors are involved in the recognition of pathogen-associated molecular patterns and the initiation of immune responses . By inhibiting these receptors, BMS905 reduces the production of pro-inflammatory cytokines and other immune mediators, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
BMS905 is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 8, with good selectivity against Toll-like receptor 9 . Similar compounds include:
Hydroxychloroquine: An alkalinizing lysosomatropic drug that inhibits Toll-like receptor 7 and Toll-like receptor 9.
Imiquimod: An immune response modifier that acts as a Toll-like receptor 7 agonist.
Resiquimod: A Toll-like receptor 7 and Toll-like receptor 8 agonist that induces cytokine upregulation.
Eigenschaften
Molekularformel |
C23H29N3 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyridin-4-yl)-5-piperidin-4-yl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3 |
InChI-Schlüssel |
XSXCQWXAFRASGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C2=C(C3=C(N2)C=CC(=C3)C4CCNCC4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






